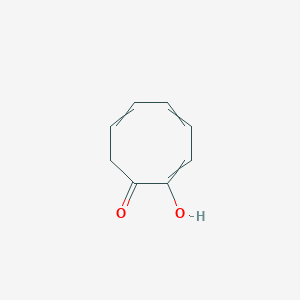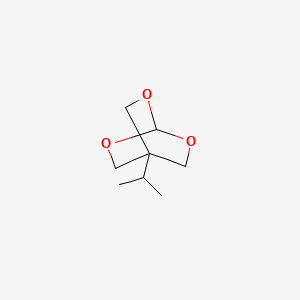
2,6,7-Trioxabicyclo(2.2.2)octane, 4-isopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 4-isopropyl- is a chemical compound with the molecular formula C7H13O4P and a molecular weight of 192.1495 . This compound is also known by other names such as 1,3-Propanediol, 2-(hydroxymethyl)-2-isopropyl-, cyclic phosphate (1:1) and 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide . It is a bicyclic phosphate ester that has garnered interest in various scientific fields due to its unique structure and properties.
Preparation Methods
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-isopropyl- typically involves the reaction of 1,3-propanediol with phosphoric acid derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the cyclic phosphate structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,6,7-Trioxabicyclo(2.2.2)octane, 4-isopropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert it into different phosphite derivatives.
Substitution: It can undergo substitution reactions where the isopropyl group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6,7-Trioxabicyclo(2.2.2)octane, 4-isopropyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-isopropyl- involves its interaction with specific molecular targets and pathways. Its effects are primarily due to its ability to form stable complexes with various substrates and its reactivity towards different chemical species . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,6,7-Trioxabicyclo(2.2.2)octane, 4-isopropyl- can be compared with other similar compounds such as:
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide: This compound has an ethyl group instead of an isopropyl group, leading to different chemical and physical properties.
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1-methylethyl)-: Another similar compound with slight variations in its substituents.
The uniqueness of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-isopropyl- lies in its specific structure and the resulting properties that make it suitable for a wide range of applications.
Properties
CAS No. |
60028-08-2 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
4-propan-2-yl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H14O3/c1-6(2)8-3-9-7(10-4-8)11-5-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
LMKWORGIZSUREG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12COC(OC1)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
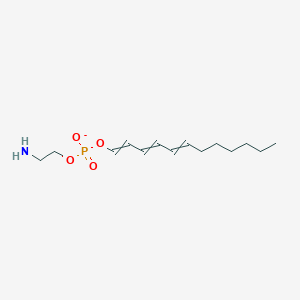
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
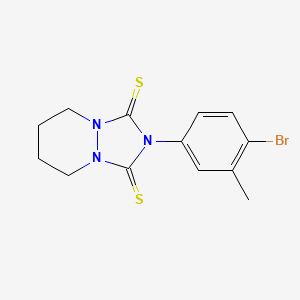
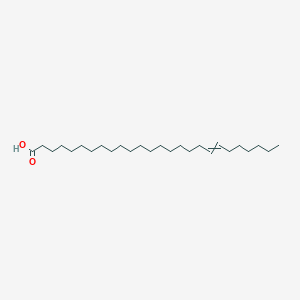



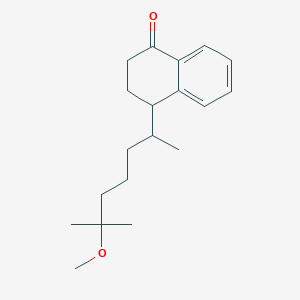
![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)

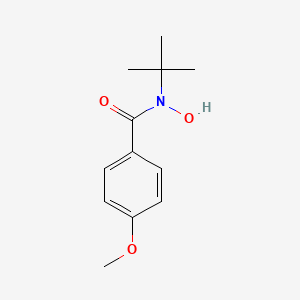
![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
